molecular formula C20H16F9N3 B11482094 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B11482094
M. Wt: 469.3 g/mol
InChI Key: PHFACQHXQAEKEJ-UHFFFAOYSA-N
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Description

2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a cyclohepta[b]pyridine core

Preparation Methods

The synthesis of 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.

Common reagents for these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation , and other standard organic reagents for oxidation, reduction, and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

    Medicine: The compound’s properties are being explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as trifluoromethyl ketones and trifluoromethyl ethers . Compared to these compounds, 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is unique due to its cyclohepta[b]pyridine core and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16F9N3

Molecular Weight

469.3 g/mol

IUPAC Name

2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4aH-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H16F9N3/c21-18(22,23)11-6-8-12(9-7-11)32-15-5-3-1-2-4-13(15)17(19(24,25)26,20(27,28)29)14(10-30)16(32)31/h5-9,13H,1-4,31H2

InChI Key

PHFACQHXQAEKEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(=CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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